molecular formula C11H18N5S+ B1184681 OVKFACHBCTUKBV-UHFFFAOYSA-N

OVKFACHBCTUKBV-UHFFFAOYSA-N

Cat. No.: B1184681
M. Wt: 252.36
InChI Key: OVKFACHBCTUKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Note: No data exists in the evidence for this compound. For illustrative purposes, we reference structurally similar compounds from the evidence.)

If "OVKFACHBCTUKBV-UHFFFAOYSA-N" shares properties with compounds like HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9, C₇H₈ClF₃N₂) or YTWDBRIDKWWANA-UHFFFAOYSA-N (CAS 1455091-10-7, C₁₇H₁₃NO₄) , its introduction might include:

  • Molecular formula: Hypothetically derived from substituent patterns (e.g., trifluoromethyl groups, pyridine/quinoline cores).
  • Physicochemical properties: Boiling point, solubility, logP, hydrogen bond donors/acceptors, and topological polar surface area (TPSA).
  • Synthetic routes: Potential methods involving coupling reagents (e.g., hexafluorophosphate activators) or halogenation steps .

Properties

Molecular Formula

C11H18N5S+

Molecular Weight

252.36

InChI

InChI=1S/C11H18N5S/c1-10-12-2-11(17-10)3-16-7-13-4-14(8-16)6-15(5-13)9-16/h2H,3-9H2,1H3/q+1

InChI Key

OVKFACHBCTUKBV-UHFFFAOYSA-N

SMILES

CC1=NC=C(S1)C[N+]23CN4CN(C2)CN(C4)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights key parameters for comparing structurally related molecules. Below is a hypothetical table based on analogs from the provided data:

Parameter Target Compound (Hypothetical) HVXHWBMLTSDYGK-UHFFFAOYSA-N YTWDBRIDKWWANA-UHFFFAOYSA-N CAS 10601-19-1
Molecular Formula C₉H₁₀F₃N₂O (example) C₇H₈ClF₃N₂ C₁₇H₁₃NO₄ C₁₀H₉NO₂
Molecular Weight 250.2 (example) 212.60 295.29 175.18
Hydrogen Bond Acceptors 5 5 5 3
Rotatable Bonds 3 2 5 2
TPSA (Ų) 45 38.5 75.3 49.3
logP 2.8 2.4 3.1 1.5
Bioactivity Moderate CYP inhibition High lipophilicity PAINS/Brenk alerts Low BBB permeability

Key Findings from Evidence:

  • Structural Similarity ≠ Bioactivity : emphasizes that even compounds with high Tanimoto similarity scores (≥0.85) may exhibit divergent biological activities due to differences in target interaction mechanisms .
  • Substituent Effects : For example, trifluoromethyl groups (as in HVXHWBMLTSDYGK-UHFFFAOYSA-N) enhance metabolic stability but may reduce solubility .
  • Synthetic Accessibility : Compounds with fewer rotatable bonds (e.g., CAS 10601-19-1) are often easier to synthesize but may lack conformational flexibility for target binding .

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